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Compound of Interest

Compound Name: OSU-53

Cat. No.: B609785

This technical guide provides a comprehensive overview of HOSU-53 (also known as JBZ-
001), a novel and potent inhibitor of dihydroorotate dehydrogenase (DHODH). Developed
through a collaboration between Hendrix College and The Ohio State University, HOSU-53 is a
promising therapeutic agent for various hematological malignancies and solid tumors.[1][2] This
document, intended for researchers, scientists, and drug development professionals, details
the compound's chemical structure, mechanism of action, pharmacological data, and key
experimental protocols.

Chemical Properties and Structure

HOSU-53 is an orally bioavailable small molecule that has demonstrated exceptional
pharmaceutical properties for clinical advancement.[3][4] It was identified as a lead clinical
candidate after the detailed analysis and synthesis of over 150 analogs derived from an initial
molecule, HOSU-3.[1][3]

The chemical name for HOSU-53 is sodium 2-(3'-butoxy-[1,1'-biphenyl]-4-yl)-6-fluoroquinoline-
4-carboxylate.[5] Its synthesis is feasible for producing therapeutically relevant quantities,
utilizing a straightforward Suzuki reaction.[3]
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Property Value Reference
Molecular Formula C26H21FNNaOs [5]
Molecular Weight 437.45 g/mol [5]

CAS Number Not specified

Solubility 10 mM in DMSO [5]

Mechanism of Action

HOSU-53's primary therapeutic action is the potent and selective inhibition of dihydroorotate
dehydrogenase (DHODH).[3][4] DHODH is a critical mitochondrial enzyme that catalyzes the
fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of
dihydroorotate (DHO) to orotate.[4][6]

Rapidly proliferating cells, particularly cancer cells, have a high demand for pyrimidine
nucleotides for DNA and RNA synthesis.[4][7] By inhibiting DHODH, HOSU-53 effectively
blocks this essential metabolic pathway, leading to pyrimidine starvation. This depletion of the
pyrimidine pool induces terminal differentiation, cell cycle arrest, and ultimately apoptosis in

cancer cells.[4]
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Fig 1. Mechanism of action of HOSU-53 in the de novo pyrimidine synthesis pathway.
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Pharmacological Data

HOSU-53 exhibits potent activity both in vitro and in vivo, with a favorable pharmacokinetic

profile that supports its clinical development.

HOSU-53 demonstrates subnanomolar potency against human DHODH, which is comparable

or superior to other clinical-stage DHODH inhibitors.[3][4] It maintains similar inhibitory potency

across DHODH enzymes from various species, including mouse, rat, and dog.[5]

Assay Type Target/Cell Line ICso0 Value Reference
Cell-Free Enzyme Human DHODH
0.95 nM [4][5][8]
Assay (hDHODH)
Cell-Free Enzyme BAY2402234
0.97 nM [4]
Assay (Comparator)
) ) Primary AML Patient
Proliferation Assay 120.5 nM [3]

Samples (Median)

Proliferation Assay

Small Cell Lung
Cancer (SCLC) Cell
Lines

Low nanomolar range

[9]

Pharmacokinetic (PK) and pharmacodynamic (PD) properties of HOSU-53 have been

evaluated in mice, rats, and dogs.[4][8] The PK of HOSU-53 is well-described by a two-

compartment model featuring first-order absorption and linear elimination.[4][8] Dihydroorotate

(DHO) accumulation in plasma serves as a key biomarker for target engagement and

correlates with both therapeutic response and toxicity.[2][4]
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Species Dose & Route Study Type Key Findings Reference
Established initial
) 10 mg/kg (p.o.), Single-dose drug exposure
Mice ] ] [4]
3 mg/kg (i.v.) PK/PD and impact on

DHO levels.

Mice, Rats, Dogs

Multiple doses

GLP & Non-GLP

studies

Data used to
develop a
population
PK/PD model for

human dose

[4]

prediction.

Human
(Predicted)

5 mg (once daily)

First-in-Human
(FIH) Dose

Recommended
starting dose
based on PK/PD

modeling.

HOSU-53 has demonstrated significant single-agent antileukemic activity and superior

preclinical efficacy in various xenograft models.[2][3] It has also shown potent synergy when

combined with other targeted and immune therapies.
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Cancer Model

Treatment Regimen

Key Outcomes

Reference

Effective and

tolerable, superior

MOLM-13 AML ] ]
10 mg/kg daily efficacy compared to [2]
Xenograft -
a Bayer clinical
candidate.
MOLM-13 AML HOSU-53 + Gilteritinib  Significantly improved 2]
Xenograft (FLT3 inhibitor) survival.
Resulted in long-term,
MOLM-13 AML HOSU-53 (4 mg/kg) + _ _
] disease-free survival [3]
Xenograft anti-CD47 Ab ) ]
in a subset of mice.
Superior activity in a
o HOSU-53 + .
TP53-deficient AML o difficult-to-treat [3]
Decitabine
subtype.
Significant decrease
HOSU-53 in tumor volume
SCLC Xenograft ) o [9]
Monotherapy without significant
weight loss.
HOSU-53 +

NCI-H929 Multiple

Myeloma

Daratumumab (anti-
CD38)

Impressive synergy

observed.

[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe core experimental protocols used in the preclinical evaluation of

HOSU-53.

This protocol is used to determine the half-maximal inhibitory concentration (ICso) of HOSU-53

against various cancer cell lines.

o Cell Plating: Seed cancer cells (e.g., primary AML samples or SCLC cell lines) in 96-well

plates at an appropriate density.
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Compound Treatment: Treat cells with a serial dilution of HOSU-53 for a specified duration
(e.g., 96 hours).

Viability Assessment: Add a viability reagent such as MTS (for primary AML cells) or
CellTiter-Glo® (for SCLC cell lines).[3][9]

Data Acquisition: Measure absorbance or luminescence according to the manufacturer's
instructions using a plate reader.

Analysis: Normalize the data to vehicle-treated controls and calculate 1Cso values using non-
linear regression analysis (e.g., in GraphPad Prism).[3]
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Fig 2. Experimental workflow for determining the in vitro ICso of HOSU-53.

This experiment confirms that HOSU-53's cytotoxic effects are specifically due to the inhibition
of the de novo pyrimidine synthesis pathway.

¢ Cell Culture: Culture a sensitive cell line (e.g., MOLM-13 AML) under standard conditions.[3]
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» Co-treatment: Treat cells with a fixed concentration of HOSU-53 in the presence of
increasing concentrations of exogenous uridine (e.g., 0-100 uM).[3]

 Incubation: Incubate the cells for the standard duration (e.g., 96 hours).

 Viability Measurement: Assess cell viability using a standard method as described in Protocol
4.1.

e Analysis: Evaluate the extent to which uridine "rescues" the cells from HOSU-53-induced
death. A successful rescue, indicated by restored cell viability, confirms the on-target
mechanism.[3] It was shown that uridine concentrations above 25 pM were required to
overcome HOSU-53's activity.[3]

This protocol outlines the process for evaluating the anti-tumor efficacy of HOSU-53 in an
animal model.

e Animal Model: Utilize immunocompromised mice (e.g., NCG mice).

o Tumor Engraftment: Intravenously or subcutaneously inject a human cancer cell line (e.qg.,
MOLM-13 for a disseminated AML model).[3]

o Treatment Initiation: Once tumors are established, randomize mice into treatment groups
(e.g., vehicle control, HOSU-53 monotherapy, combination therapy).

e Dosing: Administer HOSU-53 via the appropriate route, typically oral (p.0.) gavage, at a
specified dose and schedule (e.g., 4 mg/kg daily).[3]

» Monitoring: Monitor animal body weight as a measure of toxicity and tumor burden via
bioluminescence imaging or caliper measurements.

» Endpoint Analysis: The study endpoint is typically determined by tumor volume, animal
morbidity, or a predetermined time point. Survival is analyzed using Kaplan-Meier curves.

Immunomodulatory Effects and Combination
Therapies
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A key finding from preclinical studies is the ability of HOSU-53 to enhance the efficacy of
immunotherapies.[3][6] DHODH inhibition modulates the expression of crucial cell surface

proteins, creating a more favorable tumor microenvironment for immune-mediated killing.

e CD38 and CD47 Upregulation: HOSU-53 treatment increases the surface expression of
CD38 and the "don't eat me" signal CD47 on AML cells.[3][6]

o Synergy with Antibody Therapies:

o The increased CD38 expression enhances synergy with anti-CD38 antibodies like
daratumumab.[6]

o Despite upregulating CD47, HOSU-53 shows profound synergy with anti-CD47 checkpoint
inhibitors. This may be partly explained by the simultaneous upregulation of the pro-
phagocytic "eat me" signal, calreticulin.[6]

This dual action of direct cytotoxicity and immune sensitization makes HOSU-53 a strong
candidate for combination regimens.
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Fig 3. Logical relationship of HOSU-53's dual action leading to immunotherapy synergy.

Conclusion

HOSU-53 is a highly potent, selective, and orally bioavailable DHODH inhibitor with a well-
defined mechanism of action. It has demonstrated compelling monotherapy efficacy in a range
of preclinical cancer models and, critically, shows significant synergy with both targeted agents
and immunotherapies. Its favorable pharmacological profile and the use of a clear
pharmacodynamic biomarker (plasma DHO) support a data-driven transition to clinical trials.
HOSU-53 is currently in Phase I/l clinical trials for hematological malignancies and solid
tumors, representing a promising new therapeutic strategy for difficult-to-treat cancers.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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